(2-Fluorophenyl)cyanamide
Overview
Description
(2-Fluorophenyl)cyanamide is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Cyanamide, a related compound, has been found to interact with enzymes such as cathepsin k and carbonic anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation .
Mode of Action
Cyanamides are known to exhibit a unique duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit . This allows them to interact with various biological targets in unique ways .
Biochemical Pathways
For instance, in plants, hydrogen cyanamide affects the cytokinin pathway, the jasmonate pathway, and the hydrogen cyanide pathway . These pathways are involved in various physiological processes, including cell division, stress responses, and bud dormancy release .
Result of Action
Hydrogen cyanamide, a related compound, has been found to cause reversible g2/m cell cycle arrest accompanied by oxidation of the nucleus and cytosol . This suggests that (2-Fluorophenyl)cyanamide might have similar effects on the cell cycle and cellular redox state.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature is known to affect the action of hydrogen cyanamide in plants . Similarly, soil properties can influence the action of calcium cyanamide, a related compound . Therefore, it is plausible that environmental factors such as temperature, pH, and soil composition could also influence the action of this compound.
Properties
IUPAC Name |
(2-fluorophenyl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFCSYNFPLDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712370 | |
Record name | (2-Fluorophenyl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71232-23-0 | |
Record name | (2-Fluorophenyl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.